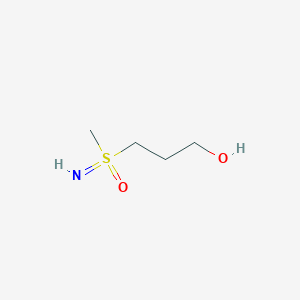![molecular formula C14H12N4O4S3 B2931793 2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide CAS No. 448930-21-0](/img/structure/B2931793.png)
2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide is a complex organic compound composed of multiple functional groups, including a benzo[d]thiazole moiety, a thiazolidine-2,4-dione ring, and a hydrazide linkage. It exhibits a unique structural framework that makes it valuable in various scientific and industrial applications. This compound is of particular interest due to its potential biological activities and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Benzo[d]thiazole-2-thiol
Starting Materials: o-aminothiophenol and carbon disulfide.
Reaction Conditions: Reflux in ethanol with potassium hydroxide.
Procedure: o-Aminothiophenol is treated with carbon disulfide in the presence of potassium hydroxide to yield benzo[d]thiazole-2-thiol.
Step 2: Synthesis of Acetohydrazide Intermediate
Starting Materials: Ethyl acetoacetate and hydrazine hydrate.
Reaction Conditions: Reflux in ethanol.
Procedure: Ethyl acetoacetate reacts with hydrazine hydrate to form the acetohydrazide intermediate.
Step 3: Condensation Reaction
Starting Materials: Benzo[d]thiazole-2-thiol, acetohydrazide intermediate, and 2,4-thiazolidinedione.
Reaction Conditions: Reflux in ethanol with a catalytic amount of acetic acid.
Procedure: Benzo[d]thiazole-2-thiol is condensed with the acetohydrazide intermediate in the presence of 2,4-thiazolidinedione to form the final product.
Industrial Production Methods
While detailed industrial production methods are not widely documented, scaling up the above synthetic routes would involve optimizing reaction conditions, solvent recycling, and ensuring efficient purification processes to produce the compound in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation
This compound can undergo oxidative transformations, especially at the thioether group of the benzo[d]thiazole moiety.
Reduction
Reduction reactions might be possible at the hydrazide linkage, converting it to the corresponding hydrazine derivative.
Substitution
Electrophilic substitution reactions can occur at the aromatic rings, particularly on the benzo[d]thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dimethyl sulfoxide (DMSO), dichloromethane.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Varied depending on the substituents introduced.
Applications De Recherche Scientifique
Chemistry
Synthesis Intermediates: Used as an intermediate in the synthesis of other complex organic molecules.
Analytical Chemistry: Utilized as a standard or reagent in various analytical procedures.
Biology
Antimicrobial Agents: Exhibits potential antimicrobial activities against certain bacterial and fungal strains.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, which could be useful in biochemical research.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals due to its diverse biological activities.
Cancer Research: Investigated for its cytotoxic effects on cancer cell lines, making it a candidate for anti-cancer drug development.
Industry
Material Science: Explored for its applications in the development of new materials with specific chemical properties.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Inhibition
Inhibits certain enzymes by binding to their active sites or allosteric sites, leading to altered enzymatic activity.
Cellular Pathways
May interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-3-yl)acetyl)acetohydrazide
2-(Benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)benzohydrazide
Uniqueness
Structural Features: : The unique combination of a benzo[d]thiazole moiety and a thiazolidine-2,4-dione ring connected through a hydrazide linkage sets it apart from other compounds.
Biological Activities: : Shows distinct biological activities, such as specific enzyme inhibition profiles and antimicrobial properties, compared to structurally similar compounds.
Propriétés
IUPAC Name |
N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S3/c19-10(5-9-12(21)16-13(22)24-9)17-18-11(20)6-23-14-15-7-3-1-2-4-8(7)25-14/h1-4,9H,5-6H2,(H,17,19)(H,18,20)(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCGQNQJDBSZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NNC(=O)CC3C(=O)NC(=O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B2931712.png)


![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2931718.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2931720.png)




![2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2931726.png)

![7-(5-Ethyl-1H-1,2,4-triazol-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2931731.png)
![3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2931732.png)

